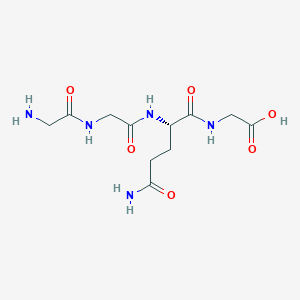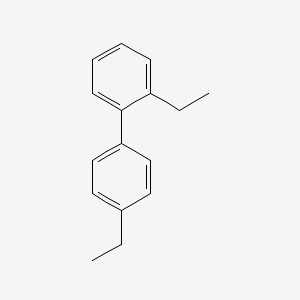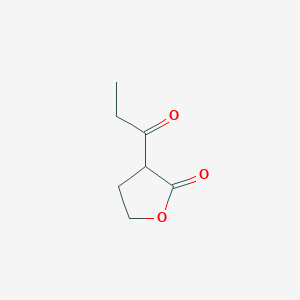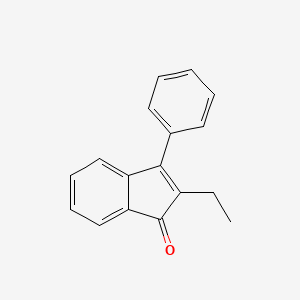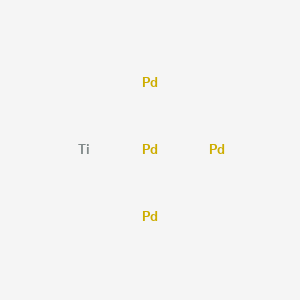
Palladium--titanium (4/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–titanium (4/1) is an intermetallic compound composed of palladium and titanium in a 4:1 ratio. This compound is known for its unique properties, including high catalytic activity, excellent thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium–titanium (4/1) can be synthesized through several methods, including:
Electroless Plating: This method involves the deposition of palladium nanoparticles on titanium plates.
Chemical Vapor Deposition: In this method, palladium and titanium precursors are vaporized and then deposited onto a substrate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of palladium–titanium (4/1) typically involves large-scale chemical vapor deposition or electroless plating processes. These methods are optimized for high throughput and consistent quality, ensuring the production of palladium–titanium (4/1) with the desired properties for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium–titanium (4/1) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas, leading to the formation of metallic palladium and titanium.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include palladium oxide, titanium dioxide, metallic palladium, and modified palladium–titanium compounds with different metal substitutions .
Applications De Recherche Scientifique
Palladium–titanium (4/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedical Applications: Palladium–titanium (4/1) is explored for its potential in biomedical applications, including drug delivery systems and antimicrobial agents.
Environmental Remediation: The compound is used in environmental remediation processes to remove pollutants from water and air.
Energy Storage: Palladium–titanium (4/1) is investigated for its potential in energy storage applications, such as hydrogen storage and fuel cells.
Mécanisme D'action
The mechanism of action of palladium–titanium (4/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its active sites. The palladium atoms in the compound provide the necessary catalytic activity, while the titanium atoms enhance the stability and durability of the catalyst .
Comparaison Avec Des Composés Similaires
Palladium–titanium (4/1) can be compared with other similar compounds, such as:
Palladium–silica: This compound also exhibits high catalytic activity but lacks the thermal stability and corrosion resistance of palladium–titanium (4/1).
Palladium–alumina: While palladium–alumina is effective in certain catalytic reactions, it does not offer the same level of durability and resistance to harsh conditions as palladium–titanium (4/1).
Palladium–magnesium oxide: This compound is used in specific catalytic applications but does not provide the same versatility and range of applications as palladium–titanium (4/1).
Conclusion
Palladium–titanium (4/1) is a versatile and valuable compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, including high catalytic activity, thermal stability, and resistance to corrosion, make it a preferred choice for various scientific and industrial applications.
Propriétés
Numéro CAS |
12334-00-8 |
|---|---|
Formule moléculaire |
Pd4Ti |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
palladium;titanium |
InChI |
InChI=1S/4Pd.Ti |
Clé InChI |
OIXDHNDBZMEEPA-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Pd].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


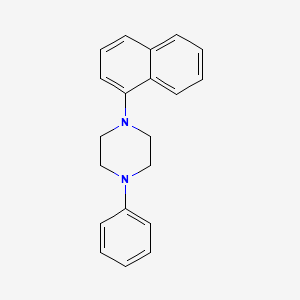
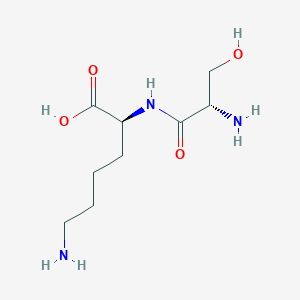
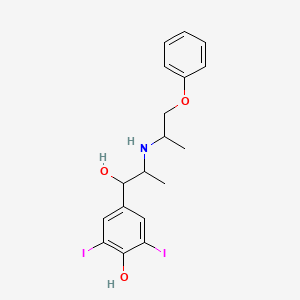
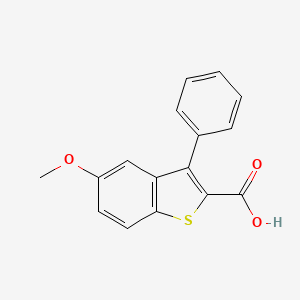
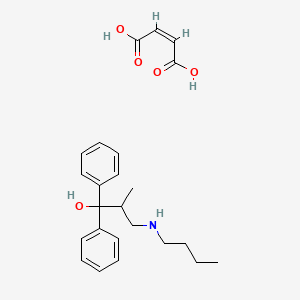

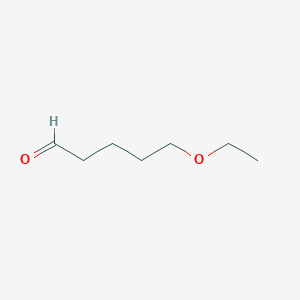
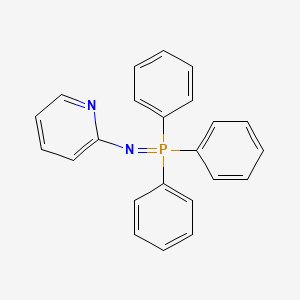
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
